

PU139: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant activity against Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these key epigenetic modulators, **PU139** effectively blocks the acetylation of histones, leading to a more condensed chromatin state and transcriptional repression.[3][4] This activity makes **PU139** a valuable tool for studying the role of histone acetylation in gene regulation and a potential therapeutic agent in diseases characterized by aberrant HAT activity, such as cancer.[3][5] These application notes provide detailed information on the solubility of **PU139** and protocols for the preparation of stock solutions and its application in cell-based assays.

Physicochemical and Inhibitory Properties



Property	Value	Reference
Molecular Weight	246.26 g/mol	[1]
Formula	C12H7FN2OS	[3]
CAS Number	158093-65-3	[3]
Appearance	Solid powder	[6]
Purity	>98%	[6]
IC50 (Gcn5)	8.39 μΜ	[1]
IC ₅₀ (PCAF)	9.74 μΜ	[1]
IC ₅₀ (CBP)	2.49 μΜ	[1]
IC50 (p300)	5.35 μΜ	[1]

Solubility Data

The solubility of **PU139** can vary between different sources and batches. It is recommended to perform small-scale solubility tests before preparing large quantities of stock solutions. The following table summarizes the available solubility data for **PU139** in common laboratory solvents.



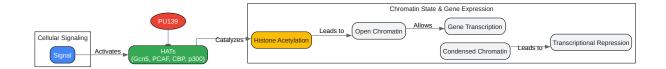
Solvent	Concentration	Comments	Reference
DMSO	8 mg/mL (32.48 mM)	Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.	[7]
10 mg/mL (40.61 mM)	Ultrasonic agitation and warming to 60°C may be required to fully dissolve the compound.	[1]	
1 mg/mL (4.06 mM)	Sonication is recommended for dissolution.	[8]	_
Water	Insoluble	[7]	-
Ethanol	Insoluble	[7]	

Signaling Pathway of Histone Acetylation and Inhibition by PU139

Histone acetyltransferases (HATs) play a crucial role in the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to the lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine residues, weakening the interaction between the histones and the negatively charged DNA backbone. The result is a more relaxed or "open" chromatin structure, which allows transcription factors and other regulatory proteins to access the DNA and initiate gene transcription.[4][8]

PU139, as a pan-HAT inhibitor, blocks the activity of key HATs such as Gcn5, PCAF, CBP, and p300.[1] This inhibition prevents the acetylation of histones, leading to the maintenance of a condensed chromatin state and subsequent repression of gene transcription.[3]





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Caption: Mechanism of PU139 as a HAT inhibitor.

Experimental Protocols Preparation of PU139 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of PU139 in DMSO.

Materials:

- PU139 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block (optional)
- Ultrasonic bath (optional)

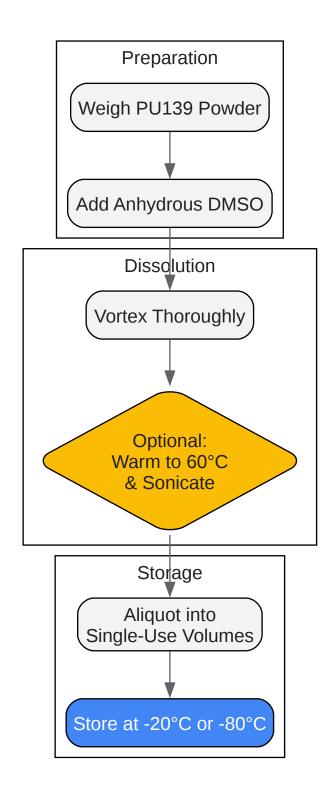
Procedure:

- Calculate the required mass of **PU139**:
 - Molecular Weight (MW) of PU139 = 246.26 g/mol .



- To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (g) = 10 mmol/L * 1 L/1000 mL * 246.26 g/mol * 1 mL = 0.0024626 g = 2.46 mg.
- Weigh the PU139 powder:
 - Carefully weigh out the calculated amount of PU139 powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
 - Add the appropriate volume of anhydrous DMSO to the tube containing the PU139 powder. For a 10 mM solution, if you weighed 2.46 mg of PU139, add 1 mL of DMSO.
- Dissolve the compound:
 - Vortex the solution thoroughly for several minutes.
 - If the compound does not fully dissolve, gentle warming in a water bath at 60°C and/or sonication in an ultrasonic bath may be necessary to achieve a clear solution.[1]
- Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.





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Caption: Workflow for preparing a **PU139** stock solution.

Protocol for Treating Cultured Cells with PU139

Methodological & Application





This protocol provides a general guideline for treating adherent mammalian cells with **PU139**. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.

Materials:

- Cultured adherent cells in multi-well plates
- Complete cell culture medium
- **PU139** stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Vehicle control (anhydrous DMSO)

Procedure:

- Cell Seeding:
 - Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
 - Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment.
- Preparation of Working Solutions:
 - On the day of treatment, thaw the PU139 stock solution and the vehicle control (DMSO).
 - Prepare serial dilutions of the PU139 stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically kept below 0.1% to minimize solvent toxicity.
 - \circ For example, to prepare a 10 μ M working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 μ L of 10 mM **PU139** to 999 μ L of culture medium).



- Cell Treatment:
 - Carefully remove the existing culture medium from the wells.
 - Gently wash the cells once with sterile PBS.
 - Add the appropriate volume of the prepared PU139 working solutions or the vehicle control medium to each well.
 - Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
- Downstream Analysis:
 - Following the incubation period, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for histone acetylation marks, or gene expression analysis.

Safety Precautions

PU139 is a research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

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- To cite this document: BenchChem. [PU139: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583690#pu139-solubility-and-stock-solution-preparation]

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